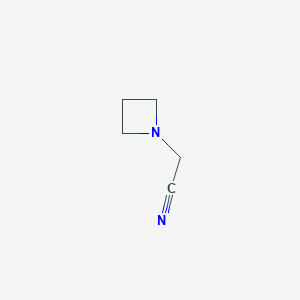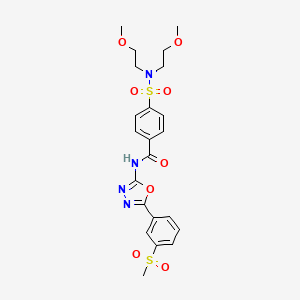
2-(Azetidin-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-1-yl)acetonitrile is a chemical compound with the molecular formula C5H8N2. It is a colorless liquid that is used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to an acetonitrile group.
Aplicaciones Científicas De Investigación
2-(Azetidin-1-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Safety and Hazards
Direcciones Futuras
Azetidines, including 2-(Azetidin-1-yl)acetonitrile, have seen remarkable advances in their chemistry and reactivity . They are being increasingly used as motifs in drug discovery, polymerization, and chiral templates . The focus of future research is likely to be on further improving the synthesis methods and expanding the applications of these compounds .
Mecanismo De Acción
Target of Action
It is known that compounds with a similar structure, such as baricitinib, which has a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety, are selective reversible inhibitors of the janus kinases jak1 and jak2 . These kinases play a crucial role in the signaling pathways of many inflammatory cytokines.
Mode of Action
Based on the similarity to baricitinib, it can be inferred that it might interact with its targets (potentially jak1 and jak2) to inhibit their activity . This inhibition could result in the reduction of the signaling pathways of various inflammatory cytokines, thereby exhibiting anti-inflammatory activity .
Biochemical Pathways
If we consider its potential similarity to baricitinib, it might affect the jak-stat signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.
Result of Action
Based on its potential similarity to baricitinib, it might exhibit anti-inflammatory activity by inhibiting the activity of jak1 and jak2, thereby reducing the signaling pathways of various inflammatory cytokines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)acetonitrile can be achieved through several methods. One common approach involves the reaction of azetidine with acetonitrile in the presence of a base. This method typically requires the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the azetidine, allowing it to react with the acetonitrile.
Another method involves the use of azetidine-1-carboxylic acid as a starting material. This compound can be converted to this compound through a series of reactions, including esterification, reduction, and nitrile formation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized azetidine derivatives.
Comparación Con Compuestos Similares
2-(Azetidin-1-yl)acetonitrile can be compared with other azetidine derivatives, such as:
2-(1-(Ethylsulfonyl)azetidin-3-yl)acetonitrile: This compound is used in the synthesis of baricitinib, a drug that inhibits JAK1 and JAK2.
Azetidine-1-carboxylic acid: A precursor in the synthesis of various azetidine derivatives.
3-Azetidinone: Known for its antibacterial and antifungal activities.
The uniqueness of this compound lies in its versatile reactivity and its role as a key intermediate in the synthesis of biologically active compounds.
Propiedades
IUPAC Name |
2-(azetidin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-2-5-7-3-1-4-7/h1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJAYUXUKHRBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2752000.png)



![N-phenyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide](/img/structure/B2752005.png)
![3-[(4-Ethoxyphenoxy)methyl]benzoic acid](/img/structure/B2752006.png)

![2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2752009.png)


![(E)-3-(2-chlorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2752013.png)


